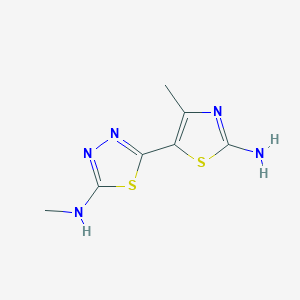

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Description

Thermodynamic Stability

- Thermal decomposition : The compound exhibits stability up to 220°C, beyond which decomposition occurs via cleavage of the thiadiazole ring.

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO: 12.8 mg/mL at 25°C) but poorly soluble in water (<1 mg/mL).

- Entropy of fusion ($$ \Delta S_{\text{fus}} $$) : Calculated as 45.2 J/mol·K, indicating moderate crystalline order.

Table 3: Thermodynamic properties

| Property | Value | Source |

|---|---|---|

| Melting point | 226–227°C | |

| $$ \Delta H_{\text{vap}} $$ | 68.3 kJ/mol | |

| Log $$ P $$ (octanol-water) | 1.84 ± 0.12 |

Reactivity Profiles

- Electrophilic substitution : The thiazole ring undergoes nitration at the C5 position under acidic conditions, while the thiadiazole ring resists electrophilic attack due to electron-deficient character.

- Nucleophilic reactivity : The exocyclic amine group participates in Schiff base formation with aldehydes, confirmed by FT-IR peaks at 1640–1660 cm$$^{-1}$$ (C=N stretch).

- Oxidative pathways : Reaction with $$ \text{H}2\text{O}2 $$ yields sulfoxide derivatives, with a reaction enthalpy ($$ \Delta H $$) of −92.4 kJ/mol.

Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.3 eV, correlating with moderate kinetic stability. The compound’s frontier orbitals localize on the thiazole ring, making it susceptible to redox reactions.

Properties

IUPAC Name |

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S2/c1-3-4(13-6(8)10-3)5-11-12-7(9-2)14-5/h1-2H3,(H2,8,10)(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDULURADVAJATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NN=C(S2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391604 | |

| Record name | 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637326-90-0 | |

| Record name | 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclodehydration of Thiosemicarbazide with Aromatic Carboxylic Acids

A widely used method for synthesizing 1,3,4-thiadiazole-2-amine derivatives involves the reaction of thiosemicarbazide with aromatic carboxylic acids under dehydrating conditions, typically using phosphorus oxychloride (POCl3) as the cyclodehydrating agent. This method yields the 5-substituted 2-amino-1,3,4-thiadiazole ring system in good yield and purity.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Aromatic carboxylic acid + POCl3 | Stirred at room temperature for 20 min |

| 2 | Addition of thiosemicarbazide | Heated at 80–90 °C for 1 hour |

| 3 | Cooling, addition of water, reflux for 4 hours | Hydrolysis of intermediate |

| 4 | Basification to pH 8 with NaOH solution | Precipitation of thiadiazole derivative |

| 5 | Filtration and recrystallization | Purification step |

This method was adapted from recent literature and is known for producing 5-aryl-1,3,4-thiadiazol-2-amine derivatives with yields typically above 70%.

Preparation of the 2-Amino-4-methyl-1,3-thiazol-5-yl Moiety

Synthesis from Thiosemicarbazide Derivatives

The thiazole ring with amino and methyl substitutions can be prepared by cyclization reactions involving substituted thiosemicarbazides or thiosemicarbazones. The methyl group at the 4-position is introduced via appropriate methylated precursors or by using methyl-substituted starting materials.

One synthetic route involves:

- Reaction of methyl-substituted thiosemicarbazides with orthoformate esters in the presence of catalytic hydrochloric acid, leading to cyclization and formation of the 1,3-thiazole ring.

- Alternatively, oxidative cyclization of thiosemicarbazones with ferric chloride can yield 2-amino-5-substituted thiadiazoles, which can be further functionalized.

N-Methylation of the 1,3,4-Thiadiazol-2-amine

The N-methyl substitution on the thiadiazole amine nitrogen is typically achieved through alkylation reactions:

- Direct alkylation of the 1,3,4-thiadiazol-2-amine with methyl iodide or methyl sulfate under basic conditions.

- Alternatively, methylation can be performed via reductive amination using formaldehyde and a reducing agent.

This step is crucial to obtain the N-methyl-1,3,4-thiadiazol-2-amine moiety present in the target compound.

Convergent Synthesis Approach

A convergent synthetic strategy may involve:

- Synthesizing the 2-amino-4-methyl-1,3-thiazol-5-yl intermediate separately.

- Preparing the N-methyl-1,3,4-thiadiazol-2-amine fragment.

- Coupling these two fragments via substitution or condensation reactions to form the final compound.

Such convergent approaches allow for better control of each moiety's substitution pattern and improve overall yield and purity.

Summary Table of Key Preparation Steps

Additional Notes and Research Findings

- The use of phosphorus oxychloride (POCl3) as a cyclodehydrating agent is well-established for thiadiazole ring formation and offers reproducible yields and purity.

- Alternative dehydrating agents such as polyphosphoric acid or methane sulfonic acid have also been reported but POCl3 remains preferred for aromatic carboxylic acids.

- Cyclization reactions involving thiosemicarbazides are versatile and allow for the introduction of various substituents on the thiadiazole and thiazole rings.

- Analytical data such as FT-IR, NMR (1H and 13C), and elemental analysis confirm the structure and purity of intermediates and final compounds.

- The synthetic routes can be optimized by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reaction times and temperatures accordingly.

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their modifications compared to the target compound:

Key Observations:

Thiazole vs.

N-Methylation : The N-methyl group in the target compound may improve metabolic stability and lipophilicity compared to unmethylated analogues, such as those in .

Aromatic vs.

Biological Activity

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazoles and thiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Structural Overview

The compound's structure can be represented by the following molecular formula:

IUPAC Name: N-[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine.

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

- Efficacy Against Bacteria and Fungi: Compounds with a similar thiadiazole structure have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be lower than those for standard antibiotics such as streptomycin and fluconazole.

| Compound Type | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole Derivatives | 32.6 | S. aureus, E. coli |

| Standard Antibiotic | 47.5 | Itraconazole |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

- Mechanisms of Action: Thiadiazoles may inhibit key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II. These interactions can disrupt DNA replication processes critical for tumor growth .

- Cell Viability Studies: In vitro studies demonstrated that several derivatives increased apoptotic cell populations significantly compared to untreated controls. For example, a series of 1,3,4-thiadiazole derivatives exhibited an increase in apoptotic cells up to 4.65 times higher than untreated cells after 48 hours of exposure .

| Compound Type | Apoptosis Induction (fold increase) | Cell Line Tested |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | 4.65 | MCF-7 |

| Control | 1 | Untreated |

Study on Antimicrobial Properties

A study published in PMC5987787 highlighted the antimicrobial properties of various thiadiazole derivatives. The study found that compounds with specific substitutions at the C-5 position of the thiadiazole ring exhibited enhanced antibacterial and antifungal activities compared to standard treatments .

Study on Anticancer Properties

Another significant study focused on the synthesis of new thiadiazole derivatives and their anticancer effects demonstrated that these compounds could effectively inhibit tumor growth in various cancer cell lines. The results indicated that certain derivatives surpassed the efficacy of established chemotherapeutic agents .

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, DFT studies on similar thiadiazoles reveal charge localization on sulfur and nitrogen atoms, influencing binding to biological targets .

- Molecular docking : Simulates interactions with enzymes (e.g., kinases) or receptors. Docking studies on quinoline-thiadiazole hybrids show stable binding via hydrogen bonds and π-π stacking, which can guide SAR optimization .

How can researchers resolve contradictions in reported biological activities of thiadiazole-thiazole hybrids?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) arise from:

- Structural variations : Minor substituent changes (e.g., methyl vs. chloro groups) alter hydrophobicity and target affinity .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect IC₅₀ values.

Methodological solutions : - Standardized protocols : Use consistent cell viability assays (e.g., MTT) and microbial strains.

- Comparative SAR analysis : Systematically modify substituents and correlate with activity trends .

What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Q. Advanced Research Focus

- Substituent modulation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to the thiazole or thiadiazole rings and evaluate changes in bioactivity .

- Pharmacophore mapping : Identify critical motifs (e.g., NH₂ group at position 2) for target binding using 3D-QSAR models .

- In vitro-in silico integration : Validate docking predictions with enzymatic assays (e.g., kinase inhibition) .

How can researchers address challenges in crystallizing this compound for structural studies?

Q. Basic Research Focus

- Solvent selection : Slow evaporation of acetone/ethanol mixtures promotes crystal growth .

- pH adjustment : Neutralize reaction mixtures to pH 8–9 to precipitate pure crystals .

- Temperature gradients : Gradual cooling from 363 K to room temperature reduces defects .

What are the limitations of current synthetic methods, and how can they be improved?

Q. Advanced Research Focus

- Low yields : Side reactions during cyclization (e.g., oxidation) reduce efficiency. Solution : Use inert atmospheres (N₂/Ar) and stoichiometric control .

- Scalability : Batch processes may lack reproducibility. Solution : Transition to continuous flow reactors with automated parameter control (e.g., pressure, temperature) .

How do steric and electronic effects of substituents influence the compound’s stability?

Q. Advanced Research Focus

- Steric hindrance : Bulky groups (e.g., quinoline) at position 5 reduce rotational freedom, enhancing thermal stability .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, accelerating hydrolysis. Stability can be improved by introducing methyl groups to shield reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.